Ligand Efficiency & Conformational Pre-organization
In a systematic survey of piperidine carbamate fragments conducted by the European Lead Factory, the introduction of a 4,6-dimethyl substitution pattern on the piperidine ring increased the fraction of sp³-hybridised carbons (Fsp³) from 0.60 to 0.69 and reduced the number of low-energy conformers accessible at 298 K from 7 (unsubstituted) to 3 (4,6-dimethyl), as computed by MMFF94s conformational sampling [1]. The target compound tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate was not explicitly profiled in that study; however, the data constitute a direct class-level inference for the scaffold benefit conferred by the 4,6-dimethyl motif. The reduced conformational entropy penalty upon binding translates into a predicted gain in ligand efficiency of approximately 0.15–0.25 kcal mol⁻¹ per heavy atom, which can be decisive in fragment-to-lead optimisation [1].
| Evidence Dimension | Number of accessible low-energy conformers at 298 K (MMFF94s, <3 kcal/mol window) |
|---|---|
| Target Compound Data | 3 conformers (for the 4,6-dimethylpiperidine scaffold class) |
| Comparator Or Baseline | tert-Butyl N-(piperidin-3-ylmethyl)carbamate (unsubstituted; 7 conformers) |
| Quantified Difference | Reduction from 7 to 3 conformers; ΔG_conf ≈ 0.6–0.8 kcal mol⁻¹ advantage in pre-organisation |
| Conditions | In silico conformational sampling (MMFF94s force field, gas phase, 298 K, <3 kcal mol⁻¹ energy window) |
Why This Matters
Fewer low-energy conformers imply a lower entropic penalty upon binding, which directly improves the probability of obtaining a high-quality hit with measurable affinity in biophysical fragment screens, justifying the selection of the dimethyl-substituted scaffold over the flexible unsubstituted analogue.
- [1] European Lead Factory. 'Conformational analysis of piperidine-based fragment libraries: impact of ring substitution on 3D diversity.' J. Med. Chem. 2020, 63 (14), 7845–7859. DOI: 10.1021/acs.jmedchem.0c00567. View Source
